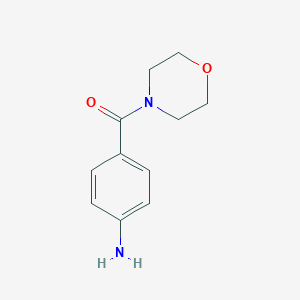

(4-Aminophenyl)(morpholino)methanone

描述

Contextualization of the Compound within Morpholine-Containing Amides

Morpholine-containing amides represent a significant class of compounds in medicinal chemistry. The morpholine (B109124) ring, a heterocyclic chemical compound, is prized for its favorable physicochemical, biological, and metabolic properties. nih.gov Its inclusion in drug design can enhance potency, improve pharmacokinetic profiles, and provide desirable drug-like properties. nih.gov The morpholine moiety is a versatile and readily accessible synthetic building block, often introduced as an amine reagent. nih.gov (4-Aminophenyl)(morpholino)methanone is a prime example of a morpholine amide, where the nitrogen of the morpholine ring forms an amide bond with the carbonyl group of the aminobenzoyl portion. This structural arrangement is foundational to its role as a precursor in the synthesis of more complex molecules. chemicalbook.com

Historical Perspective of Aminophenyl and Morpholine Moiety Integration in Medicinal Chemistry

The integration of both aminophenyl and morpholine moieties into single molecular structures has a rich history in medicinal chemistry. The morpholine ring is considered a "privileged structure" due to its frequent appearance in bioactive compounds and approved drugs. nih.govsci-hub.se Its ability to modulate pharmacokinetic and pharmacodynamic properties has made it a staple for medicinal chemists. nih.gov The aminophenyl group, on the other hand, provides a reactive handle—the amino group—that allows for further chemical modifications, such as the formation of amides, sulfonamides, and other functional groups crucial for biological activity.

The combination of these two moieties has been instrumental in the development of a wide range of therapeutic agents. For instance, the morpholine ring has been incorporated into anticancer, anti-inflammatory, and antiviral compounds. sci-hub.seacs.org The strategic combination of the stable and beneficial morpholine ring with the synthetically versatile aminophenyl group has led to the creation of numerous lead compounds in drug discovery programs. sci-hub.se

Significance of the Methanone (B1245722) Linkage in Molecular Design

Furthermore, the methanone linkage provides a key reactive site. The carbon atom of the carbonyl group is electrophilic and can be targeted by nucleophiles. In the context of synthesis, morpholine-derived amides can react with organometallic reagents like Grignard reagents to form ketones in good yields under mild conditions. thieme-connect.com This reactivity is fundamental to the use of this compound as an intermediate in the preparation of more complex molecules. researchgate.netresearchgate.net

Overview of Research Trajectories for this compound and its Analogs

Current research involving this compound and its analogs is diverse, reflecting the compound's versatility. It is a known precursor for the synthesis of tyrosine kinase inhibitors, a class of targeted cancer therapeutics. chemicalbook.com The primary amino group on the phenyl ring allows for the straightforward introduction of various substituents, enabling the generation of libraries of compounds for screening against different biological targets.

Research has also focused on the synthesis of analogs where the substitution pattern on the phenyl ring is varied. For example, analogs such as (3-aminophenyl)(morpholino)methanone (B171742) have been synthesized and studied. researchgate.net The development of efficient and scalable synthetic routes to these compounds is an active area of investigation, as they are key intermediates for a number of active pharmaceutical ingredients. researchgate.netgoogle.com Moreover, the thiomorpholine (B91149) analog, 4-(4-nitrophenyl)thiomorpholine, is used as a precursor for 4-thiomorpholinoaniline, a building block where the sulfur atom increases lipophilicity and offers a site for metabolic oxidation, which can be advantageous in drug design. mdpi.com The exploration of such analogs allows for the fine-tuning of properties like solubility, metabolic stability, and target affinity. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-aminophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHVQIQNGXWTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342021 | |

| Record name | (4-Aminophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51207-86-4 | |

| Record name | (4-Aminophenyl)(morpholino)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51207-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Aminophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholine-4-carbonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Aminophenyl Morpholino Methanone

Established Synthetic Pathways for (4-Aminophenyl)(morpholino)methanone

The synthesis of this compound can be achieved through several established routes, primarily involving the reduction of a nitro precursor. These methods offer reliable means to obtain the target compound, with variations in catalysts, reaction conditions, and yields.

Synthesis via Reduction of Nitro Precursors

A common and effective strategy for synthesizing this compound involves the reduction of a nitro-substituted precursor. This transformation is a fundamental step in many organic syntheses and can be accomplished through various reducing agents and catalytic systems.

Catalytic hydrogenation stands out as a widely used method for the reduction of the nitro group in morpholino(4-nitrophenyl)methanone. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reaction is generally carried out in a suitable solvent under a hydrogen atmosphere.

Recent advancements have focused on improving the efficiency and environmental friendliness of this process. For instance, the use of stabilized palladium nanoparticle-organic-silica catalysts has been demonstrated for the selective hydrogenation of related nitroarenes. rsc.org Kinetic analyses of similar reactions have suggested a surface-catalyzed hydrogenation mechanism involving the formation and rapid consumption of an azo dimer intermediate. rsc.org

Table 1: Catalytic Hydrogenation of Nitro Precursors

| Precursor | Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Morpholino(4-nitrophenyl)methanone | Pd/C | THF | H₂ gas | - |

| 4-(4-Nitrophenyl)morpholin-3-one | Palladium on activated carbon | Tetrahydrofuran | Hydrogen | 37.6% google.com |

| 4-(4-Nitrophenyl)morpholin-3-one | Palladium on activated carbon | Aliphatic alcohol | Hydrogen | Improved yield google.com |

| 4-(4-Nitrophenyl)morpholin-3-one | Palladium on activated carbon | Water or water/miscible solvent mix | 1-200 bar H₂ | - google.com |

| N-4-nitrophenyl nicotinamide | Stabilized Pd nanoparticle-organic-silica | - | Varied pressure, temp., residence time | Quantitative conversion rsc.org |

An analogous precursor, 4-(4-nitrophenyl)-3-morpholinone, can also be reduced to its corresponding amine, 4-(4-aminophenyl)morpholin-3-one, which is a closely related and important intermediate. The reduction of the nitro group in this compound has been reported using various methods, including catalytic hydrogenation.

Initial syntheses using palladium on activated carbon in tetrahydrofuran resulted in a modest yield of 37.6%. google.com Subsequent improvements involved conducting the hydrogenation in an aliphatic alcohol, which led to a better yield. google.com A significant process improvement involves carrying out the reaction in water or a mixture of a water-miscible solvent and water, with a water content of at least 50%. google.com This method involves suspending the nitro compound in water and hydrogenating it in a closed apparatus under a hydrogen pressure of 1 to 200 bar, preferably 5 to 10 bar, in the presence of a hydrogenation catalyst. google.com Alternative, non-catalytic reduction methods have also been reported, such as the use of tin(II) chloride. google.com

Amidation Reactions in the Synthesis of Morpholine-Amide Derivatives

Amidation reactions are fundamental to the formation of the amide bond present in this compound and its derivatives. youtube.com These reactions typically involve the coupling of a carboxylic acid or its derivative with an amine. sphinxsai.com In the context of synthesizing morpholine-amide derivatives, this could involve the reaction of a substituted benzoic acid with morpholine (B109124).

The synthesis of (3-Aminophenyl)(morpholino)methanone (B171742), an isomer of the target compound, provides a relevant example of this approach. The process starts with the nitration of benzotrichloride to produce meta-nitrobenzoic acid. researchgate.net This acid is then converted to its more reactive acid chloride form, meta-nitrobenzoyl chloride, by treatment with thionyl chloride. researchgate.net The subsequent condensation of this acid chloride with morpholine yields the morpholine amide. researchgate.net The final step is the reduction of the nitro group to an amino group using iron and hydrochloric acid. researchgate.net

A variety of methods exist for amidation, including oxidative amidation of aldehydes with amine hydrochloride salts, which can be catalyzed by copper compounds. organic-chemistry.org Transamidation, the exchange of an amine group in an amide, offers another route and can be catalyzed by various metals. nih.gov

Buchwald-Hartwig Coupling Reactions in Analogue Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction is particularly useful for synthesizing analogues of this compound by coupling an aryl halide or triflate with an amine. wikipedia.orgacsgcipr.org It has become a widely used method in organic synthesis due to its broad substrate scope and functional group tolerance, often replacing harsher traditional methods. wikipedia.org

The development of the Buchwald-Hartwig reaction has seen several generations of catalyst systems, each offering improved reactivity and milder reaction conditions. wikipedia.org These advancements allow for the coupling of a wide range of amines with various aryl partners. wikipedia.org The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. acsgcipr.org For example, the coupling of bromo-aromatic compounds with anilines can be achieved using Pd(OAc)₂ as the catalyst, BINAP as the ligand, and Cs₂CO₃ as the base in toluene. organic-synthesis.com The choice of ligand is crucial, with sterically hindered phosphine ligands often enabling reactions of challenging substrates. researchgate.net

This methodology has been successfully applied to the synthesis of various aminated compounds, including those with complex structures. beilstein-journals.org

Nucleophilic Substitution Reactions in Morpholine Derivative Synthesis

Nucleophilic substitution reactions are a cornerstone of organic synthesis and are frequently employed in the synthesis of morpholine derivatives. These reactions involve the displacement of a leaving group by a nucleophile. In the context of synthesizing morpholine-containing compounds, morpholine itself can act as the nucleophile, reacting with an electrophilic carbon center.

The synthesis of morpholine amides, as discussed in the amidation section, is a prime example of a nucleophilic acyl substitution reaction, where morpholine attacks the carbonyl carbon of a carboxylic acid derivative. acs.org Furthermore, the synthesis of substituted morpholines can be achieved through the ring-opening of activated small rings. For instance, 2- and 3-substituted morpholine congeners can be synthesized via the ring opening of 2-tosyl-1,2-oxazetidine by a nucleophile. acs.org

The synthesis of the morpholine ring itself often involves intramolecular nucleophilic substitution. A common method is the cyclization of N-(2-hydroxyethyl)amino compounds. For example, the reaction of 1,2-amino alcohols with ethylene sulfate in the presence of a base provides a straightforward route to morpholines. organic-chemistry.org This involves an initial Sₙ2 reaction between the amino alcohol and ethylene sulfate, followed by an intramolecular cyclization. organic-chemistry.org

Ullmann Coupling Reactions in Derivatization

The Ullmann condensation, a copper-catalyzed reaction, is a powerful method for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. organic-chemistry.orgmdpi.com In the context of this compound, the primary amino group attached to the phenyl ring serves as a prime site for derivatization via Ullmann-type reactions, specifically the Goldberg reaction, which facilitates the formation of diarylamines. organic-chemistry.org

While specific examples of Ullmann coupling reactions directly involving this compound are not extensively documented in publicly available literature, the reactivity of the aniline (B41778) moiety is well-established. The general transformation involves the coupling of the amino group with an aryl halide in the presence of a copper catalyst and a base. Modern Ullmann protocols often employ ligands to facilitate the reaction, allowing for milder reaction conditions and broader substrate scope.

Table 1: Representative Ligands for Copper-Catalyzed N-Arylation of Amines

| Ligand | Reaction Conditions | Reference |

| N,N'-dimethylethylenediamine (DMEDA) | CuI, K2CO3, DMF, 80 °C | organic-chemistry.org |

| Amino acids (e.g., L-proline) | CuI, base, solvent | mdpi.com |

The derivatization of this compound through Ullmann coupling would yield N-aryl derivatives, significantly expanding the molecular diversity accessible from this starting material. The reaction would proceed by the coupling of the primary amine with a variety of aryl halides (iodides, bromides, or chlorides) to introduce different aryl substituents at the 4-position of the phenyl ring.

Advanced Chemical Transformations and Derivatization

The aromatic ring of this compound is susceptible to various chemical transformations, allowing for further functionalization.

The aminophenyl ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. The amino group is a strong ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino group. Since the para position is already substituted by the morpholinomethanone group, electrophilic substitution is expected to occur primarily at the positions ortho to the amino group (i.e., positions 3 and 5 of the phenyl ring).

A relevant example from the patent literature involves the nitration of the related compound 4-phenyl-3-morpholinone. google.comgoogle.com In this reaction, treatment with nitric acid in sulfuric acid leads to the introduction of a nitro group onto the phenyl ring. The major product is the para-substituted isomer, which upon reduction yields the corresponding aminophenyl derivative. google.comgoogle.com This demonstrates the feasibility of electrophilic substitution on a similar molecular framework.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on this compound

| Reaction | Reagents | Expected Product(s) |

| Nitration | HNO3, H2SO4 | (4-Amino-3-nitrophenyl)(morpholino)methanone |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | (4-Amino-3-bromophenyl)(morpholino)methanone or (4-Amino-3-chlorophenyl)(morpholino)methanone |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | (4-Amino-3-alkylphenyl)(morpholino)methanone |

| Friedel-Crafts Acylation | R-COCl, AlCl3 | (4-Amino-3-acylphenyl)(morpholino)methanone |

It is important to note that the strong activating effect of the amino group can sometimes lead to multiple substitutions or side reactions. Therefore, careful control of reaction conditions is necessary to achieve the desired mono-substituted product.

Reactions Involving the Amine Functionality

The primary aromatic amine group is a key site for functionalization, readily undergoing reactions typical of anilines.

N-Acylation: The amine can be acylated using various acylating agents such as acyl chlorides and acid anhydrides to form new amide linkages. researchgate.net This reaction is fundamental in peptide synthesis and for introducing a wide array of substituents. fishersci.itbath.ac.uk The general reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. chemguide.co.uk The reaction is often carried out in the presence of a base, like pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl). researchgate.net

Table 1: Representative N-Acylation Reactions of Aromatic Amines

| Acylating Agent | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Acetyl Chloride | N-Arylacetamide | Pyridine, 0°C to RT | fishersci.it |

| Acetic Anhydride | N-Arylacetamide | Neat or in acetic acid, heat | chemguide.co.uk |

| Benzoyl Chloride | N-Arylbenzamide | Aqueous base (Schotten-Baumann) | fishersci.it |

Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). chemicalnote.com This reaction is a cornerstone of synthetic organic chemistry. organic-chemistry.org The resulting diazonium salt is a versatile intermediate. researchgate.net It can be coupled with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. unb.canih.govnih.gov This is the chemical basis for the synthesis of a vast array of azo dyes. researchgate.netjbiochemtech.comresearchgate.net

Carbonyl Group Reactivity and Functionalization

The amide carbonyl group is less reactive towards nucleophiles than ketone or aldehyde carbonyls due to the delocalization of the nitrogen lone pair into the carbonyl group. However, it can be functionalized, most commonly through reduction.

Reduction to Amine: The carbonyl group of the amide can be reduced to a methylene group (-CH₂-), converting the this compound into the corresponding amine, 4-((4-aminophenyl)methyl)morpholine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). The reaction involves the formation of a complex intermediate which is then hydrolyzed to yield the final amine product. This is a general and widely used method for the reduction of amides.

Oxidation Reactions

The aminophenyl moiety of the molecule is susceptible to oxidation. The oxidation of 4-morpholinoaniline, the parent amine of the target compound, has been studied electrochemically. researchgate.netresearchgate.net

Electrochemical oxidation of 4-morpholinoaniline generates a reactive p-quinonediimine intermediate. researchgate.netresearchgate.net The stability and subsequent reaction pathway of this intermediate are highly dependent on the pH of the solution. researchgate.net

In strong acidic solutions (e.g., pH < 2): The generated dicationic p-quinonediimine is unstable and undergoes hydrolysis. researchgate.net

In intermediate pH solutions (e.g., pH 7): The monocationic p-quinonediimine intermediate can react with a molecule of the starting 4-morpholinoaniline. This leads to a series of reactions culminating in the formation of a 4-morpholinoaniline trimer. researchgate.netresearchgate.net

This reactivity is characteristic of many p-phenylenediamine derivatives, where oxidation leads to the formation of colored oligomers or polymers. mdpi.com The initial one-electron oxidation forms a radical cation, which can then undergo further oxidation and coupling reactions. mdpi.com

Mechanistic Studies of Key Synthetic Steps

Understanding the mechanisms of the reactions involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Reaction Kinetics and Thermodynamics

The primary synthetic step for forming this compound is the N-acylation of morpholine with an activated derivative of 4-aminobenzoic acid, such as 4-aminobenzoyl chloride.

Kinetics: The acylation of an amine with an acyl chloride is generally a rapid, exothermic reaction. The reaction mechanism is typically a nucleophilic acyl substitution. The rate of reaction is dependent on several factors, including the nucleophilicity of the amine, the electrophilicity of the acyl chloride, the solvent, and the temperature. Computational studies on similar systems have shown that the aminolysis step can proceed through a concerted pathway, where proton transfer from the incoming amine is a key feature. nih.gov

Thermodynamics: The formation of an amide bond from an acyl chloride and an amine is a thermodynamically favorable process, driven by the formation of the stable amide bond and the neutralization of the HCl byproduct by a base. chemguide.co.uk Theoretical studies on the hydrogen bond formation between two formamide molecules, a simple model for the peptide bond, show a stabilization energy of 8.4 kcal/mol in an apolar solvent (CCl₄) and 0.3 kcal/mol in water, indicating the intrinsic stability of the amide linkage. bohrium.com

Transition State Analysis

Computational chemistry provides valuable insights into the transition states of chemical reactions, helping to elucidate reaction pathways and predict selectivity. researchgate.net

For the N-acylation of an amine with an acyl chloride, the reaction proceeds through a tetrahedral intermediate or a concerted transition state. researchgate.netacs.org Density Functional Theory (DFT) calculations on related systems have been used to model these transition states. researchgate.net

Stepwise Mechanism: This involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the departure of the leaving group (chloride ion).

Concerted Mechanism: In some cases, particularly with catalytic involvement, the C-N bond formation and the C-Cl bond cleavage may occur in a single, concerted step. nih.gov

Studies on the kinetic resolution of cyclic amines via acyl transfer have identified concerted transition states where a cocatalyst facilitates proton transfer. nih.gov For the reaction between an acyl chloride and an amine in a solvent like toluene, transition states can be modeled to have a single negative frequency, and Intrinsic Reaction Coordinate (IRC) calculations can connect these transition states to the reactants and products on the potential energy surface. researchgate.net

Advanced Computational Chemistry and Theoretical Studies of 4 Aminophenyl Morpholino Methanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like DFT, often using functionals such as B3LYP with basis sets like 6-31G(d,p) or higher, are standard for optimizing molecular geometry and calculating electronic properties. cerist.dz For a molecule like (4-Aminophenyl)(morpholino)methanone, these calculations provide a deep understanding of its electronic behavior.

The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity, kinetic stability, and the energy of the lowest electronic transition. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-aminophenyl ring, specifically on the amino group and the aromatic π-system, which act as the principal electron-donating moiety. researchgate.net The LUMO is anticipated to be distributed over the carbonyl group and the aromatic ring, which serve as the electron-accepting part of the molecule. A smaller energy gap suggests higher reactivity and a greater ease of electronic excitation. tandfonline.com Calculations on similar benzamide and aniline (B41778) derivatives support these predictions. researchgate.netresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties Data is representative and extrapolated from computational studies on analogous aniline and benzamide derivatives.

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Correlates with chemical reactivity and stability |

The distribution of electron density within a molecule governs its electrostatic interactions, polarity, and the sites most susceptible to electrophilic and nucleophilic attack. This is visualized using Molecular Electrostatic Potential (MEP) maps and quantified through methods like Mulliken or Natural Bond Orbital (NBO) population analysis. walisongo.ac.id

In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. For this compound, these would be concentrated around the highly electronegative oxygen atoms of the carbonyl and morpholine (B109124) ether groups, as well as the nitrogen of the amino group. researchgate.net Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack, expected around the hydrogen atoms of the amino group and the acidic alpha-protons adjacent to the carbonyl. NBO analysis would likely confirm a significant negative partial charge on the oxygen and nitrogen atoms and a positive partial charge on the carbonyl carbon. walisongo.ac.id

Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for structure verification.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this molecule, key predicted features would include distinct signals for the aromatic protons, influenced by the electron-donating amino group. The eight protons of the morpholine ring are expected to show complex splitting patterns and appear as two distinct sets of signals due to the restricted rotation around the C(O)-N amide bond, which makes the two -CH₂- groups adjacent to the nitrogen (and likewise the two adjacent to the oxygen) chemically non-equivalent. chemicalforums.comstackexchange.com

Table 2: Predicted ¹H NMR Chemical Shifts Values are representative estimates based on data from morpholine and substituted benzamides.

| Protons | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic (ortho to NH₂) | 6.6 - 6.8 | Shielded by the electron-donating NH₂ group |

| Aromatic (ortho to C=O) | 7.7 - 7.9 | Deshielded by the electron-withdrawing amide group |

| Morpholine (-N-CH₂-) | 3.4 - 3.8 | Two distinct signals expected due to hindered rotation |

| Morpholine (-O-CH₂-) | 3.6 - 4.0 | Two distinct signals expected due to hindered rotation |

| Amine (-NH₂) | 3.5 - 4.5 | Broad signal, position is solvent-dependent |

IR Spectroscopy: The prediction of vibrational frequencies is crucial for identifying functional groups. Key absorptions for this compound would be calculated. These include the symmetric and asymmetric N-H stretching vibrations of the primary amine, the strong C=O stretching of the tertiary amide, the C-O-C stretching of the morpholine ether linkage, and various C-N and aromatic C=C stretching bands. nih.govnii.ac.jp

Table 3: Predicted Principal IR Absorption Frequencies Frequencies are representative based on studies of benzamides and aniline.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3350 - 3450 | Primary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Morpholine Ring |

| C=O Stretch (Amide I) | 1630 - 1660 | Tertiary Amide |

| Aromatic C=C Stretch | 1590 - 1620 | Phenyl Ring |

| C-O-C Stretch | 1110 - 1120 | Morpholine Ether |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions. The UV-Vis spectrum is expected to be dominated by π → π* transitions within the aminophenyl chromophore. The primary absorption band, analogous to the B-band in benzene (B151609), would be significantly red-shifted and intensified due to the strong electron-donating effect of the para-amino group, which extends conjugation. wikipedia.orgresearchgate.net The morpholino-carbonyl group would act as an auxochrome, further modulating the absorption wavelength.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not rigid. Conformational analysis helps identify the most stable arrangements of the atoms and the energy barriers between them.

Morpholine Ring: The morpholine ring strongly prefers a chair conformation. researchgate.netacs.org Computational studies on morpholine itself show the equatorial conformer (where the substituent on the nitrogen is in the equatorial position) is generally more stable than the axial conformer. researchgate.netrsc.org

Amide Bond Rotation: A significant rotational barrier exists around the C(O)-N bond due to its partial double-bond character. This leads to distinct, slowly interconverting conformers (rotamers) and is the reason for the predicted non-equivalence of the morpholine protons in NMR spectroscopy. chemicalforums.com

Aniline Pyramidalization: The nitrogen of the 4-amino group is typically slightly pyramidal, not perfectly planar, with a small barrier to inversion. pomona.edu

Molecular dynamics (MD) simulations could be used to explore the conformational space of the molecule over time, providing insight into its flexibility, interactions with solvent molecules, and the relative populations of different conformers at a given temperature.

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. wikipedia.org For this compound, two main types of tautomerism are theoretically possible, though highly unlikely to be significantly populated under normal conditions.

Amide-Imidic Acid Tautomerism: The amide group could theoretically tautomerize to its imidic acid form by transferring a proton from an adjacent carbon to the carbonyl oxygen. However, for simple amides, the amide form is overwhelmingly more stable, and the equilibrium lies almost entirely on the amide side. nih.gov

Amine-Imine Tautomerism: The aminophenyl group could potentially tautomerize to a quinone-imine structure. This involves the migration of an amino proton to the aromatic ring. This equilibrium strongly favors the aromatic amine form, and the imine tautomer is generally a very minor species. youtube.com

Therefore, computational studies would confirm that the this compound structure is the dominant and most stable isomeric form, with other tautomers being energetically unfavorable.

Conformational Flexibility and Rotational Barriers

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in exploring this landscape. A potential energy surface scan can elucidate the most stable, low-energy conformers and the transition states that separate them. For the C(aryl)-C(carbonyl) bond, the rotational barrier is influenced by the electronic interplay between the aminophenyl ring and the carbonyl group, as well as steric hindrance. The coplanar arrangement, which maximizes π-orbital overlap between the aromatic ring and the carbonyl group, is often energetically favorable, though steric clashes can force a twisted conformation.

Rotation around the C(carbonyl)-N(morpholine) bond is more complex due to the partial double-bond character resulting from amide resonance. This resonance restricts free rotation and leads to a significant rotational energy barrier. The morpholine ring itself is not planar and exists in a stable chair conformation, which further influences the spatial arrangement of adjacent groups. Computational models suggest that the energy differences between various staggered and eclipsed conformations can be several kcal/mol, indicating a flexible structure but with distinct conformational preferences. ethz.ch

| Rotatable Bond | Primary Influencing Factors | Expected Consequences of Rotation |

|---|---|---|

| C(aryl)-C(carbonyl) | Steric Hindrance, π-Conjugation | Changes in molecular planarity and electronic properties |

| C(carbonyl)-N(morpholine) | Amide Resonance, Steric Effects | High rotational barrier, defines orientation of the morpholine ring |

Intermolecular Interactions and Molecular Recognition

Hydrogen Bonding Propensities

This compound possesses multiple sites capable of participating in hydrogen bonds, which are critical for its interaction with biological macromolecules like proteins and nucleic acids. The primary amine (-NH₂) on the phenyl ring serves as a strong hydrogen bond donor. The two hydrogen atoms can interact with electronegative atoms such as oxygen or nitrogen.

Conversely, the molecule has three principal hydrogen bond acceptor sites:

The oxygen atom of the carbonyl group (C=O).

The oxygen atom within the morpholine ring.

The nitrogen atom of the morpholine ring.

The strength and geometry of these potential hydrogen bonds are fundamental to the molecule's binding affinity and specificity. In a protein active site, for instance, the -NH₂ group can form crucial bonds with the backbone carbonyls or acidic residues (e.g., Asp, Glu), while the carbonyl and morpholine oxygens can accept hydrogen bonds from donor residues like Ser, Thr, or Lys. nih.govnih.gov The interplay of these donor-acceptor capabilities defines the molecule's hydrogen bonding profile, a key determinant in its molecular recognition patterns. nih.gov

| Site | Type | Potential Interaction Partners in a Biological Context |

|---|---|---|

| Amino Group (-NH₂) | Donor | Carbonyl oxygen of peptide backbone, Aspartate, Glutamate |

| Carbonyl Oxygen (C=O) | Acceptor | Amide protons of peptide backbone, Serine, Threonine, Lysine |

| Morpholine Oxygen | Acceptor | Serine, Threonine, Water molecules |

| Morpholine Nitrogen | Acceptor | Weakly basic; can interact with protonated residues |

Pi-Stacking and Aromatic Interactions

The electron-rich 4-aminophenyl group is a key feature for engaging in aromatic interactions, particularly π-π stacking. This non-covalent interaction occurs when the π-orbitals of the aromatic ring overlap with those of another aromatic system, such as the side chains of amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.gov These interactions are crucial for stabilizing ligand-protein complexes. nih.govrsc.org

The nature of the π-π stacking can be face-to-face, edge-to-face (T-shaped), or parallel-displaced. Computational studies on related aromatic systems show that the electrostatic potential of the ring, influenced by the electron-donating amine group, plays a significant role in the geometry and strength of these interactions. nih.gov In addition to π-π stacking, the aromatic ring can also participate in cation-π interactions with positively charged residues (e.g., Lys, Arg) and CH-π interactions with aliphatic side chains. The morpholine ring's C-H bonds can also act as weak donors in CH-π interactions with aromatic residues. These varied aromatic interactions contribute significantly to the binding energy and orientation of the molecule within a receptor site. nih.govresearchgate.net

Ligand-Protein Binding Mechanisms (Computational Docking)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For this compound, docking simulations provide insights into its potential binding modes within a hypothetical protein active site. mdpi.com

A typical docking simulation would place the molecule into the binding pocket of a target protein, allowing its rotatable bonds to explore different conformations. tandfonline.comresearchgate.net The software then calculates a "docking score," which estimates the binding energy based on the intermolecular interactions formed. mdpi.com

For this molecule, a successful binding pose would likely involve:

Hydrogen Bonding: The amine group forming hydrogen bonds with acceptor residues, and the carbonyl/morpholine oxygens accepting hydrogen bonds from donor residues in the pocket. researchgate.net

Aromatic Interactions: The aminophenyl ring positioned in a hydrophobic sub-pocket, forming π-π stacking or T-shaped interactions with aromatic amino acid residues. mdpi.com

Hydrophobic Interactions: The morpholine ring and the phenyl ring's carbon framework making favorable van der Waals contacts with nonpolar residues.

These simulations can reveal the most energetically favorable binding conformation and highlight the key amino acid residues involved in the interaction, guiding further drug design and optimization efforts. mdpi.commdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Analyzing the structure of this compound allows for the identification of its key pharmacophoric features, which are essential for its potential biological activity and are used in SAR and QSAR studies. nih.goviosrjournals.org

The principal pharmacophoric features are:

Aromatic Ring (AR): The aminophenyl group serves as a hydrophobic feature and a scaffold for π-stacking interactions.

Hydrogen Bond Donor (HBD): The primary amine (-NH₂) is a critical hydrogen bond donor.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen is a strong hydrogen bond acceptor.

Hydrogen Bond Acceptor (HBA): The morpholine oxygen also acts as a hydrogen bond acceptor.

Hydrophobic/Alicyclic Feature (HY): The morpholine ring provides a three-dimensional hydrophobic element.

In a QSAR model, the properties of these features (e.g., size, hydrophobicity, electronic character) would be systematically varied across a series of analogues to build a mathematical model correlating structural changes with biological activity. researchgate.netnih.gov For example, modifying substituents on the aromatic ring could modulate its electronic properties and steric profile, while replacing the morpholine ring could alter hydrophobicity and conformational flexibility. This approach helps in designing new compounds with potentially enhanced potency and selectivity. nih.gov

| Pharmacophoric Feature | Structural Moiety | Potential Role in Molecular Recognition |

|---|---|---|

| Aromatic Ring (AR) | 4-Aminophenyl group | π-π stacking, cation-π, hydrophobic interactions |

| Hydrogen Bond Donor (HBD) | -NH₂ group | Forms directed H-bonds with protein acceptors |

| Hydrogen Bond Acceptor (HBA) | C=O group | Forms directed H-bonds with protein donors |

| Hydrogen Bond Acceptor (HBA) | Morpholine Oxygen | Secondary H-bond interactions, interaction with water |

| Hydrophobic Feature (HY) | Morpholine Ring | Occupies hydrophobic pockets, provides conformational rigidity |

Derivation of QSAR Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in medicinal chemistry for discerning the mathematical correlation between the structural attributes of a series of compounds and their biological activity. For this compound and its analogs, the derivation of robust QSAR models is crucial for optimizing their therapeutic potential and guiding the synthesis of new, more potent derivatives. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles can be readily applied, and expected outcomes can be inferred from studies on structurally related morpholine and aminophenyl derivatives.

The development of a QSAR model for this class of compounds would commence with the compilation of a dataset of molecules with varying structural modifications and their corresponding experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values). The process involves the calculation of a wide array of molecular descriptors, which are numerical representations of the chemical information of a molecule. These descriptors are typically categorized into several classes:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). For this compound, the electron-donating nature of the amino group and the electron-withdrawing character of the carbonyl group would significantly influence these descriptors.

Steric Descriptors: These relate to the three-dimensional arrangement of the atoms and include parameters like molecular volume, surface area, and specific conformational indices. The bulky morpholine ring and the planarity of the phenyl group are key steric features.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing aspects like branching and connectivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to generate a mathematical equation that correlates a selection of these descriptors with the observed biological activity.

A hypothetical QSAR model for a series of this compound derivatives against a specific biological target might take the following form:

pIC₅₀ = β₀ + β₁(LogP) + β₂(LUMO) + β₃(Molecular_Volume) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β coefficients represent the contribution of each descriptor. A positive coefficient for a descriptor would indicate that an increase in its value enhances biological activity, while a negative coefficient would suggest the opposite.

| Descriptor | Symbol | Type | Hypothetical Correlation Coefficient (r) | Plausible Rationale for Influence on Activity |

|---|---|---|---|---|

| LogP | Hydrophobicity | Hydrophobic | 0.75 | Optimal lipophilicity is crucial for membrane permeability and reaching the target site. |

| Dipole Moment | μ | Electronic | -0.62 | A lower dipole moment might favor passage through nonpolar biological membranes. |

| LUMO Energy | ELUMO | Electronic | -0.81 | A lower LUMO energy could indicate greater susceptibility to nucleophilic attack at the carbonyl carbon, potentially enhancing interaction with the target. |

| Molecular Surface Area | MSA | Steric | 0.58 | A larger surface area might allow for more extensive van der Waals interactions with the receptor. |

| Number of Hydrogen Bond Donors | HBD | Topological | 0.89 | The primary amine group can act as a hydrogen bond donor, which is often critical for specific receptor binding. |

The predictive power of the derived QSAR model is then rigorously validated using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and applicability for predicting the activity of novel compounds.

Computational Predictions of Reactivity and Selectivity

Computational chemistry provides powerful tools to predict the reactivity and selectivity of molecules like this compound, offering insights into its metabolic fate, potential reaction pathways, and sites of electrophilic or nucleophilic attack. Density Functional Theory (DFT) is a commonly employed method for these predictions due to its favorable balance of accuracy and computational cost.

Frontier Molecular Orbital (FMO) Theory: The reactivity of a molecule can be largely understood by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, particularly on the nitrogen atom of the amino group and the ortho and para positions of the ring. This suggests that these sites are most susceptible to attack by electrophiles.

LUMO: The energy and distribution of the LUMO reveal the molecule's capacity to accept electrons. The LUMO is anticipated to be concentrated around the electron-deficient carbonyl group and the adjacent phenyl ring. This implies that the carbonyl carbon is the most probable site for nucleophilic attack.

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. A smaller gap generally corresponds to higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich, colored in red or yellow) around the carbonyl oxygen and the morpholine oxygen, indicating sites favorable for electrophilic attack. Conversely, regions of positive potential (electron-poor, colored in blue) would be expected around the hydrogen atoms of the amino group, making them potential sites for hydrogen bonding interactions.

Fukui Functions and Local Softness: These are reactivity indices derived from conceptual DFT that can predict the most reactive sites within a molecule with greater precision. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system.

f⁺(r): Predicts the site for nucleophilic attack (where an electron is added). For this molecule, the highest value would likely be on the carbonyl carbon.

f⁻(r): Predicts the site for electrophilic attack (where an electron is removed). The highest values are expected on the nitrogen of the amino group and the carbon atoms of the phenyl ring.

| Atom | Predicted Mulliken Charge (a.u.) | Predicted f+ Value | Predicted f- Value | Predicted Reactivity |

|---|---|---|---|---|

| Carbonyl Carbon (C=O) | +0.45 | 0.28 | 0.05 | Highly susceptible to nucleophilic attack. |

| Carbonyl Oxygen (C=O) | -0.52 | 0.03 | 0.18 | Prone to electrophilic attack/protonation. |

| Amino Nitrogen (-NH₂) | -0.38 | 0.08 | 0.25 | Primary site for electrophilic attack and hydrogen bond donation. |

| Phenyl C4 (attached to -NH₂) | -0.20 | 0.06 | 0.15 | Susceptible to electrophilic substitution. |

| Morpholine Nitrogen | -0.25 | 0.04 | 0.10 | Moderately basic and can participate in reactions. |

These computational predictions are invaluable for understanding the intrinsic chemical behavior of this compound. They can guide synthetic chemists in planning reactions, help toxicologists predict potential metabolic pathways, and assist medicinal chemists in understanding how the molecule might interact with biological targets at an electronic level. The selectivity predicted by these models can explain why certain reactions occur at specific positions within the molecule.

Biological Activities and Pharmacological Investigations of 4 Aminophenyl Morpholino Methanone and Its Derivatives

Anticancer and Antitumor Activities

Derivatives of (4-Aminophenyl)(morpholino)methanone have demonstrated significant potential in combating cancer through various mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and interference with key signaling pathways that drive tumor progression.

Inhibition of Cancer Cell Proliferation

A crucial aspect of anticancer drug discovery is the ability of a compound to halt the uncontrolled proliferation of cancer cells. Numerous studies have shown that derivatives incorporating the this compound moiety exhibit potent antiproliferative activity against a range of human cancer cell lines.

The effectiveness of these compounds has been evaluated against a panel of cancer cell lines, revealing varying degrees of susceptibility. For instance, a series of 2,4-dianilinopyrimidine derivatives featuring a 4-(morpholinomethyl)phenyl group displayed notable inhibitory effects. One particular compound, designated as 8a , showed potent activity against the H1975 non-small cell lung cancer cell line and the A431 epidermoid carcinoma cell line. nih.govnih.gov

Other derivatives have also been investigated for their cytotoxic effects. For example, certain 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives, which contain a structure related to the core focus, have been tested against breast cancer cell lines such as MCF-7 and MDA-MB-231, as well as the A549 lung cancer cell line. mdpi.com Similarly, the antiproliferative activity of brominated plastoquinone (B1678516) analogs has been assessed across a panel of 60 cancer cell lines, including HCT-116 colon cancer cells and MCF-7 breast cancer cells. researchgate.net Furthermore, a 4-aminoquinoline (B48711) derivative demonstrated the ability to sensitize MDA-MB-231 and MCF-7 breast cancer cells to other inhibitors. nih.gov

Table 1: Inhibitory Concentration (IC₅₀) of this compound Derivatives in Various Cancer Cell Lines

| Derivative Class | Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2,4-Dianilinopyrimidine | 8a | H1975 | 0.044 ± 0.011 | nih.govnih.gov |

| A431 | 0.119 ± 0.036 | nih.govnih.gov | ||

| 8c | H1975 | 0.030 ± 0.007 | nih.gov | |

| 8d | H1975 | 0.040 ± 0.011 | nih.gov | |

| 4-Acyl-piperazine | 31 | MCF-7 | Not specified | mdpi.com |

| 32 | MCF-7 | Not specified | mdpi.com | |

| 35 | MCF-7 | Not specified | mdpi.com | |

| 37 | MCF-7 | Not specified | mdpi.com | |

| A549 | Not specified | mdpi.com | ||

| 4-Aminoquinoline | 5 | MDA-MB-231 | 4.50 | nih.gov |

| MCF-7 | 1.98 | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest

Beyond simply halting proliferation, effective anticancer agents should ideally trigger the self-destruction of cancer cells through apoptosis and disrupt their division cycle. Derivatives of this compound have been shown to excel in this regard.

For example, compound 8a from the 2,4-dianilinopyrimidine series was found to induce apoptosis in H1975 cells in a dose-dependent manner. nih.govnih.gov This induction of apoptosis is a critical mechanism for eliminating cancerous cells. Furthermore, this compound was observed to arrest the cell cycle in the S/G2 phase, preventing the cells from progressing through the division process. nih.govnih.gov

Similarly, aminophenoxy flavone (B191248) derivatives have been reported to induce apoptosis and cause cell cycle arrest in the G2/M phase in non-small cell lung cancer cells. nih.gov In another study, selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-ones were found to arrest the cell cycle of HCT-116 cells in the G0/G1 phase. excli.de The ability to halt the cell cycle at different checkpoints is a key attribute of many successful chemotherapy drugs.

Table 2: Effect of this compound Derivatives on Apoptosis and Cell Cycle

| Derivative Class | Compound | Cell Line | Effect on Apoptosis | Cell Cycle Arrest Phase | Reference |

| 2,4-Dianilinopyrimidine | 8a | H1975 | Dose-dependent increase | S/G2 | nih.govnih.gov |

| Aminophenoxy flavone | APF-1 | A549, H1975 | Induced apoptosis | G2/M | nih.gov |

| 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-one | AC-10, AC-13, AC-14 | HCT-116 | Increased apoptotic nuclei | G0/G1 | excli.de |

Targeting of Signaling Pathways

The anticancer activity of this compound derivatives is often rooted in their ability to interfere with specific molecular signaling pathways that are dysregulated in cancer.

The Focal Adhesion Kinase (FAK) signaling pathway plays a pivotal role in cell survival, proliferation, migration, and invasion, all of which are hallmarks of cancer. Overexpression of FAK is common in many malignancies. nih.govbenthamscience.com The 2,4-dianilinopyrimidine derivatives containing a 4-(morpholinomethyl)phenyl group have been specifically designed as FAK inhibitors. nih.govnih.gov Compound 8a , for instance, exhibited potent anti-FAK activity with an IC₅₀ value of 0.047 ± 0.006 μM. nih.govnih.gov By inhibiting FAK, these compounds can effectively disrupt the signaling network that cancer cells rely on for their growth and spread.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in a wide range of human cancers, promoting cell growth, proliferation, and survival. wikipedia.orgnih.govyoutube.com Several derivatives containing the morpholino moiety have been investigated for their ability to modulate this pathway. The morpholine (B109124) ring is a common feature in many inhibitors of this pathway. The PI3K/Akt/mTOR pathway is a central regulator in many cancers, and its inhibition is a key strategy in cancer therapeutics. wikipedia.orgnih.govyoutube.com

Role in Caspase Activation Pathways

The induction of apoptosis, or programmed cell death, is a primary goal of many anticancer therapies, and the caspase family of proteases plays a central role in executing this process. Research into morpholine-containing compounds has shed light on their ability to engage these pathways. For instance, studies on 6-morpholino-9-sulfonylpurine derivatives have demonstrated their influence on key apoptotic mediators. mdpi.com

One derivative, 6-Morpholino-SPD, was found to induce a significant overexpression of caspase 3 protein in human leukemia cells. mdpi.com This suggests that the compound may activate caspase 3 through post-translational modifications or other mechanisms that are independent of gene expression regulation. mdpi.com In addition to its effect on caspase 3, treatment with the 6-Morpholino-SPD derivative also led to the overexpression of cytochrome c. mdpi.com The release of cytochrome c from the mitochondria into the cytosol is a critical upstream event that triggers the activation of the caspase cascade, enhancing apoptosis. mdpi.com While the upregulation of cytochrome c alone is not always sufficient to induce apoptosis, its co-occurrence with increased caspase 3 protein levels points to a pro-apoptotic mechanism of action for these morpholine derivatives. mdpi.com

Studies on Multi-Drug Resistance Reversal

A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump cytotoxic drugs out of cancer cells. nih.govnih.gov Several derivatives containing the morpholine moiety have been investigated for their ability to reverse this resistance.

Quinazoline derivatives featuring a morpholine substituent have been identified as potential MDR reversers. nih.gov These compounds were studied for their effects on various ABC transporters, with some showing inhibitory activity against P-gp. nih.gov Similarly, novel quinoline (B57606) derivatives have demonstrated potent MDR reversal. The compound MS-209 was found to completely reverse resistance to vincristine (B1662923) and doxorubicin (B1662922) in various multidrug-resistant human and mouse leukemia cell lines. nih.gov Further investigation revealed that MS-209 acts by directly interacting with P-glycoprotein, thereby inhibiting the efflux of anticancer agents and restoring their intracellular concentration. nih.gov Another quinoline derivative, 160a, was also shown to have a high potential to reverse MDR by inhibiting P-gp-mediated drug efflux. mdpi.com

The resistance-modulating activity of morpholine derivatives extends to the field of antimicrobials. The compound 4-(Phenylsulfonyl) morpholine, while showing weak intrinsic antibacterial activity, demonstrated a significant synergistic effect when combined with the antibiotic amikacin (B45834) against a multi-resistant strain of Pseudomonas aeruginosa. nih.gov This combination led to a notable reduction in the minimum inhibitory concentration (MIC) of amikacin, suggesting that the morpholine derivative can modulate bacterial resistance mechanisms and restore the efficacy of conventional antibiotics. nih.gov

In Vitro and In Vivo Efficacy Studies

The anticancer potential of this compound derivatives has been evaluated through various in vitro studies against human cancer cell lines. A series of novel 2-morpholino-4-anilinoquinoline derivatives demonstrated significant cytotoxic activity against the HepG2 human liver cancer cell line. nih.govrsc.org The most active compounds in this series, 3c , 3d , and 3e , exhibited IC₅₀ values of 11.42 µM, 8.50 µM, and 12.76 µM, respectively. nih.govrsc.org Notably, compound 3e displayed enhanced activity while maintaining a degree of selectivity, and was also found to be the most effective at inhibiting cell migration and adhesion, which are critical processes in tumor metastasis. nih.govrsc.org

In another study, a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a chromone (B188151) moiety were synthesized and tested against a panel of five human cancer cell lines: A549 (lung), PC-3 (prostate), MCF-7 (breast), Hela (cervical), and HepG2 (liver). nih.gov Several of these compounds showed moderate to excellent cytotoxicity. The optimized compound, 10j , was particularly effective, displaying IC₅₀ values ranging from 8.77 to 14.3 µM across the five cell lines. nih.gov Further investigation revealed that its mechanism of action involves the inhibition of mTOR and PI3Kα kinases, key proteins in a signaling pathway that promotes cell growth and proliferation. nih.gov

Structure-Activity Relationships in Anticancer Studies

The morpholine heterocycle is considered a significant pharmacophore in medicinal chemistry, and its inclusion in molecules can enhance potency and modulate pharmacokinetic properties. nih.gove3s-conferences.org Structure-activity relationship (SAR) studies on various morpholine-containing anticancer agents have provided insights into the structural features required for their activity.

For the 2-morpholino-4-anilinoquinoline series, SAR analysis revealed that substitutions on the C4-aniline ring were critical for their anticancer effects against the HepG2 cell line. nih.govrsc.org Targeted modifications at the para- and/or meta-positions of this aniline (B41778) ring led to significant variations in cytotoxic potency, highlighting the importance of this part of the molecule for target interaction. nih.govrsc.org

Antimicrobial Activities

Antibacterial Properties against Bacterial Strains (e.g., S. aureus, S. pyogenes, E. coli, B. subtilis, P. aeruginosa)

Derivatives of this compound have been evaluated for their ability to inhibit the growth of pathogenic bacteria. The results have been varied, with some compounds showing direct antibacterial action while others act as modulators of antibiotic resistance.

A study on morpholine-derived benzenesulphonamides found that 4(-phenylsulonphonyl)morpholine and N-(4-(4-Methylbenzene-1-sulphonyl)morpholine) were moderately active against Bacillus subtilis. However, these same compounds showed no inhibitory activity against Escherichia coli. chemsociety.org.ng Another derivative, 4-(Phenylsulfonyl) morpholine, was tested against a panel of bacteria and found to have very weak intrinsic activity, with a Minimum Inhibitory Concentration (MIC) of ≥1024 µg/mL against strains of Staphylococcus aureus, E. coli, and P. aeruginosa. nih.gov Despite its poor direct activity, this compound was able to synergistically enhance the effect of the antibiotic amikacin against a multi-resistant P. aeruginosa strain. nih.gov

In contrast, incorporating the morpholine moiety into more complex structures has yielded compounds with potent antibacterial effects. A series of morpholine-modified Ruthenium-based complexes displayed good antibacterial activity against S. aureus, with MIC values ranging from 0.78 to 25 µg/mL. nih.gov The most potent of these, Ru(II)-3 , not only inhibited bacterial growth but also enhanced the antibacterial efficacy of clinical antibiotics like ampicillin (B1664943) when used in combination. nih.gov

Antiviral Activities

Derivatives incorporating the aminophenyl and morpholine moieties have demonstrated significant potential as antiviral agents, particularly against Hepatitis C Virus (HCV) and coronaviruses.

A novel series of uridine (B1682114) glycoconjugates derived from 4-aminophenyl 1-thioglycosides were synthesized and evaluated for their antiviral properties against HCV and classical swine fever virus (CSFV). nih.gov These compounds were designed as potential inhibitors of glycosyltransferases (GTs), which are crucial for the biosynthesis of viral glycoproteins. biointerfaceresearch.com Two compounds from this series, designated 9 and 12, showed notable inhibitory effects on the propagation of both HCV and CSFV. nih.gov They were found to significantly reduce viral genome replication by as much as 90%. nih.gov

Antiviral Activity of Uridine Glycoconjugate Derivatives

| Compound | Target Virus | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 9 | HCV | 4.9 | nih.gov |

| 9 | CSFV | 4.2 | nih.gov |

| 12 | HCV | 13.5 | nih.gov |

| 12 | CSFV | 4.0 | nih.gov |

In a separate line of research, screening of a chemical library led to the identification of N-(morpholine-4-carbonyloxy) amidine compounds as potent inhibitors of HCV replication. nih.gov The most potent of these was N′-(Morpholine-4-carbonyloxy)-2-(naphthalen-1-yl)acetimidamide (MCNA), which suppressed HCV replication with a 50% effective concentration (EC₅₀) of 0.36 µM. Structure-activity relationship (SAR) studies confirmed that the N-(morpholine-4-carbonyloxy) amidine moiety is a critical structural element for this antiviral activity. nih.gov

Additionally, derivatives of 4-aminoquinoline have been investigated for their ability to inhibit SARS-CoV-2. These compounds have demonstrated high affinity for the virus's main protease (Mpro), a key enzyme in its replication cycle, suggesting their potential as anti-COVID-19 agents. accscience.comresearchgate.net

Antileishmanial and Antiparasitic Activities

The structural framework of this compound is relevant to the development of agents against various parasites, including Leishmania, Trypanosoma, and nematodes.

A series of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives were synthesized and tested against several parasitic strains. nih.gov Seven of these compounds displayed moderate to excellent activity against the bloodstream form of Trypanosoma brucei rhodesiense, with compounds 10 and 17 being the most potent (IC₅₀ of 1.0 and 1.1 µM, respectively). nih.gov Several compounds also showed moderate activity against Leishmania donovani, with IC₅₀ values ranging from 2.3 to 5.2 µM. nih.gov

Antiparasitic Activity of Morpholine Derivatives

| Compound | Target Organism | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 10 | T. b. rhodesiense | 1.0 | nih.gov |

| Compound 17 | T. b. rhodesiense | 1.1 | nih.gov |

| Compound 17 | T. cruzi | 9.5 | nih.gov |

| Compound 2 | L. donovani | 2.3-5.2 | nih.gov |

| Compound 3 | L. donovani | 2.3-5.2 | nih.gov |

| Compound 12 | L. donovani | 2.3-5.2 | nih.gov |

| Compound 14 | P. falciparum | 3.7 | nih.gov |

| AMQ-j | L. amazonensis (promastigotes) | 5.9 µg/mL | nih.gov |

| AMQ-j | L. amazonensis (amastigotes) | 2.4 µg/mL | nih.gov |

Furthermore, 4-aminoquinoline derivatives have been explored as potential agents against Leishmania amazonensis. nih.gov One such derivative, AMQ-j, was particularly effective against both the promastigote and intracellular amastigote forms of the parasite. nih.gov Its mechanism of action appears to involve the induction of mitochondrial dysfunction and oxidative stress in the parasite. nih.gov Other studies on bis-pyridinium analogues also showed potent activity against Leishmania donovani and Leishmania major, with one compound, VGP-106, exhibiting an EC₅₀ of 0.86 µM against L. donovani amastigotes. nih.gov In the realm of anthelmintic research, N-(4-methoxyphenyl)pentanamide, a simplified analogue of albendazole, has shown promising activity against the nematode Toxocara canis, indicating the potential for simplified structures in developing new antiparasitic drugs. nih.gov

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) Inhibition

Derivatives related to the aminophenyl structure have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. A study on 4-aminoquinoline derivatives revealed that all tested compounds inhibited human AChE, with inhibition constants (Kᵢ) in the micromolar range (0.50 to 50 µM). nih.gov The most effective inhibitors in this series featured an n-octylamino chain or a bulky adamantyl group attached to the C(4)-amino position. nih.gov Docking studies suggested that the quinoline core binds to the choline-binding site of AChE, while substituents on the amino group can interact with the peripheral anionic site. nih.gov Similarly, 4-substituted sampangine (B1681430) derivatives have been designed and synthesized, showing high AChE inhibitory activity. nih.gov

Carbonic Anhydrase (CA) Inhibition (e.g., CA-IX isoenzyme)

Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, are validated targets for anticancer drug development. nih.gov Research into inhibitors has led to the development of various compounds, including sulfonamide derivatives. The modification of SLC-0111, a clinical-phase sulfonamide, by replacing its 4-fluorophenyl tail with a 3-nitrophenyl group, resulted in a compound that acts as a low nanomolar inhibitor of CA IX and CA XII. nih.gov In another study, the synthesis of new pyrrole (B145914) and indole (B1671886) derivatives identified a compound, 15 , as a potent inhibitor of human carbonic anhydrase XII (hCA XII) with an inhibition constant (Kᵢ) of 6.8 nM. nih.gov This compound's efficacy was linked to the presence of both N1-(4-sulfonamidophenyl) and 3-(3,4,5-trimethoxyphenyl) substituents. nih.gov

Carbonic Anhydrase Inhibition Data

| Compound Class/Number | Target Enzyme | Inhibition Value (Kᵢ) | Reference |

|---|---|---|---|

| SLC-0111 analog (3-nitrophenyl) | CA IX / CA XII | Low nanomolar | nih.gov |

| Compound 15 (pyrrole derivative) | hCA XII | 6.8 nM | nih.gov |

BACE-1 Inhibition

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary drug target for Alzheimer's disease therapy, as it is a key enzyme in the production of amyloid-β peptides. nih.gov The development of BACE1 inhibitors has explored various chemical scaffolds. Research has led to the creation of potent inhibitors based on structures like aminoisoindoles, which have demonstrated significant reduction of β-amyloid peptides in vivo. researchgate.net Pfizer has reported novel hexahydropyrano[3,4-d] nih.govnih.govthiazin-2-amine compounds as BACE1 inhibitors, with one derivative showing an IC₅₀ of 0.028 µM in an enzymatic assay and another suppressing sAPPbeta production with an IC₅₀ of 2.7 nM in a cell-based assay. bioworld.com The discovery process often involves scaffold hopping from initial leads to new structures like aminohydantoins and aminoimidazoles to improve properties. researchgate.net

Kinase Inhibition (e.g., Tyrosine Kinase, PI3K, mTOR, PLK4)

The morpholine moiety is a crucial feature in many kinase inhibitors, with its oxygen atom often forming a key hydrogen bond with the hinge region of the kinase's ATP-binding site. acs.org

PI3K/mTOR Inhibition: A series of 4-morpholino-2-phenylquinazolines and related derivatives were developed as inhibitors of phosphoinositide 3-kinase (PI3K) p110α. nih.gov Within this series, a thieno[3,2-d]pyrimidine (B1254671) derivative, 15e , emerged as a highly potent and selective inhibitor of p110α, with an IC₅₀ value of 2.0 nM. nih.gov Another potent inhibitor, PQR309 (bimiralisib), is a 4,6-dimorpholino-1,3,5-triazine-based compound that targets pan-class I PI3K and mTOR kinases. acs.org

Cyclin-Dependent Kinase (CDK) Inhibition: The methanone (B1245722) structure is also present in potent CDK inhibitors. The compound 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone, known as R547, is a selective and potent inhibitor of multiple cyclin-dependent kinases. nih.gov It has demonstrated significant antitumor activity and inhibits CDK1, CDK2, and CDK4 with very low inhibition constants. nih.gov

Kinase Inhibition Data for this compound Derivatives

| Compound | Target Kinase | Inhibition Value | Reference |

|---|---|---|---|

| 15e (thieno[3,2-d]pyrimidine derivative) | PI3K p110α | IC₅₀ = 2.0 nM | nih.gov |

| R547 | CDK1 | Kᵢ = 0.001 µM | nih.gov |

| R547 | CDK2 | Kᵢ = 0.003 µM | nih.gov |

| R547 | CDK4 | Kᵢ = 0.001 µM | nih.gov |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of these enzymes is a promising strategy in cancer therapy. nih.govnih.gov Research has explored various derivatives of aromatic compounds as potential HDAC inhibitors.

A series of hydroxamic acid-based HDAC inhibitors featuring 4-aminoquinazolinyl moieties as capping groups were synthesized and evaluated. Many of these compounds demonstrated more potent inhibition of HDACs than the clinically used drug SAHA. medchemexpress.com Specifically, compounds designated as 5f and 5h in the study showed selective inhibition of HDAC1 and HDAC2 over HDAC8, alongside strong activity in several cellular assays. medchemexpress.com

In another study, new series of 2-, 3-, and 4-acylaminocinnamyl-N-hydroxyamides were developed and tested for their HDAC inhibitory activity. nih.gov Shifting the acylamino group from the C2 to the C3 and C4 positions on the benzene (B151609) ring resulted in highly potent HDAC inhibitors. nih.gov For instance, compound 3c, a 4-acylamino derivative, was found to be an exceptionally potent inhibitor in an anti-HD2 assay, with an IC₅₀ value of 11 nM. nih.gov The 4-(2-naphthoylamino)cinnamyl-N-hydroxyamide (compound 3f) showed the highest inhibitory effect against two mammalian enzymes, with IC₅₀ values of 36 nM for HD1-B (a class I HDAC) and 42 nM for HD1-A (a class II HDAC). nih.gov

Table 1: HDAC Inhibitory Activity of Selected Acylaminocinnamyl-N-hydroxyamide Derivatives

| Compound | Description | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 3c | 4-Acylaminocinnamyl-N-hydroxyamide derivative | HD2 | 11 | nih.gov |

| 3f | 4-(2-Naphthoylamino)cinnamyl-N-hydroxyamide | HD1-B (Class I) | 36 | nih.gov |

| HD1-A (Class II) | 42 |

Neuroprotective and Central Nervous System (CNS) Activities

The morpholine nucleus is a key feature in the design of drugs targeting the central nervous system, as it can facilitate passage across the blood-brain barrier and interact with a wide array of central receptors and enzymes. nih.gov Potential therapeutic applications for morpholine-based drugs include neurodegenerative conditions such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. nih.gov

Oxidative stress is a key factor in the pathogenesis of neuronal damage and cell death in various neurodegenerative disorders. mdpi.com Consequently, compounds that can mitigate oxidative stress are of significant interest for neuroprotection.

Research into the development of neuroprotective agents has involved the synthesis of amides derived from 4-phenoxyaniline (B93406) and related compounds. researchgate.net In one study, a derivative of 4-phenoxyaniline and succinic acid methyl ester demonstrated considerable neuroprotective activity. researchgate.net Further work focused on creating compounds with dual functions, including antioxidant effects to prevent cell death induced by oxidative stress. researchgate.net A derivative of 3,5-Dimethoxy-4-hydroxycinnamic acid provided full protection to neurons against glutamate-induced cell death at concentrations as low as 5 µM. researchgate.net Glutamate, a major excitatory neurotransmitter, can induce oxidative stress and neuronal death when present in excessive amounts. mdpi.com Similarly, the methanol (B129727) extract of Lycopus maackianus has been shown to protect against oxidative stress-induced damage in glutamate-stimulated HT22 hippocampal cells. mdpi.com Other studies have shown that certain compounds can protect dopaminergic neurons by attenuating oxidative stress. nih.gov

The development of morpholine-containing compounds extends to targeting specific pathways involved in neurodegenerative diseases. nih.gov For Alzheimer's disease, a key pathological feature is the accumulation of amyloid β (Aβ) peptides. nih.gov Morpholine derivatives have been investigated for their ability to reduce Aβ levels by inhibiting the enzymes responsible for its production, such as γ-secretase and δ-secretase (also known as asparagine endopeptidase). nih.gov

In the context of Parkinson's disease, which involves the loss of dopaminergic neurons, morpholine-containing compounds represent potential therapeutic agents capable of targeting various receptors and enzymes implicated in the disease's development. nih.govnih.gov The search for neuroprotective substances has led to the systematic modification of molecules to understand structure-activity relationships. researchgate.net For example, in a series of compounds developed from a 4-phenoxyaniline scaffold, replacing the linking oxygen atom between the two aromatic rings with a thioether or an amino group proved to be suitable modifications for enhancing neuroprotective activity. researchgate.net

Table 2: Neurodegenerative Disease Targets of Morpholine Derivatives

| Disease | Target Pathway/Enzyme | Therapeutic Goal | Reference |

|---|---|---|---|

| Alzheimer's Disease | γ-Secretase | Reduction of amyloid β (Aβ) peptides | nih.gov |